3-Cyanopicolinimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopicolinimidamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods:
Neat Methods: Stirring without solvent at room temperature or using a steam bath.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyanopicolinimidamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Reaction with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3-Cyanopicolinimidamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyanopicolinimidamide involves its role as a ligand in catalytic reactions. It facilitates the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The molecular targets and pathways involved include the activation of nickel catalysts and the formation of carbon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N′2,N′6-Dicyanopyridine-2,6-bis(carboximidamide)
- N-Cyano-4-methoxy-picolinimidamide
Uniqueness
3-Cyanopicolinimidamide is unique due to its specific structure and its ability to act as a ligand in nickel-catalyzed cross-coupling reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in proteomics research .
Properties
Molecular Formula |
C7H6N4 |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-cyanopyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6N4/c8-4-5-2-1-3-11-6(5)7(9)10/h1-3H,(H3,9,10) |
InChI Key |
VIELCQMPNJLDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)C#N |
Origin of Product |
United States |
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